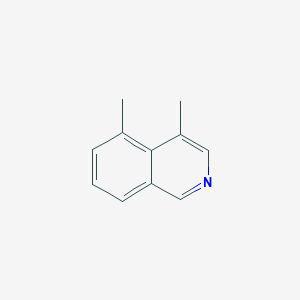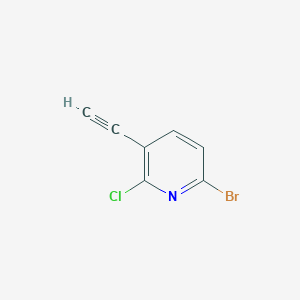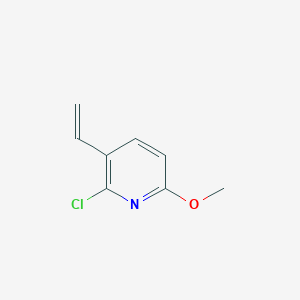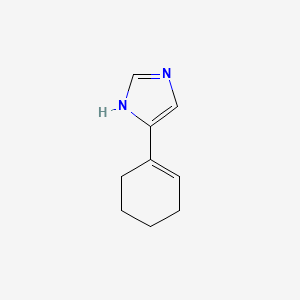
4,5-Dimethylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethylisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a fusion product of a benzene ring and a pyridine nucleus. The addition of methyl groups at the 4th and 5th positions of the isoquinoline ring enhances its chemical properties and potential applications. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylisoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to introduce methyl groups at the desired positions . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, is common in these processes to facilitate efficient cyclization and functionalization of the isoquinoline ring .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation are employed.
Major Products: The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,5-Dimethylisoquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,5-Dimethylisoquinoline, particularly in its role as an antiplatelet agent, involves the inhibition of alpha 2B-adrenergic receptors. This inhibition prevents platelet aggregation, which is crucial in the prevention of thrombotic events. The compound’s structure allows it to effectively bind to these receptors, blocking their activity and thereby reducing platelet aggregation .
Comparaison Avec Des Composés Similaires
Isoquinoline: The parent compound, lacking the methyl groups at the 4th and 5th positions.
4,4-Dimethylisoquinoline-1,3(2H,4H)-dione: Another derivative with different functional groups, showing potential antiplatelet activity.
Uniqueness: The presence of methyl groups at the 4th and 5th positions significantly influences its electronic properties and reactivity compared to other isoquinoline derivatives .
Propriétés
Formule moléculaire |
C11H11N |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
4,5-dimethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-8-4-3-5-10-7-12-6-9(2)11(8)10/h3-7H,1-2H3 |
Clé InChI |
MDHFSOZPRYQJAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CN=CC2=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961578.png)






![3-(Trifluoromethyl)benzo[d]isoxazol-7-amine](/img/structure/B12961623.png)



![Methyl 5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B12961632.png)
![tert-Butyl (S)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12961633.png)
